5-(2-Thienylsulfonyl)-1,2,3-thiadiazole
Description
Overview of 1,2,3-Thiadiazole (B1210528) Scaffolds in Organic and Medicinal Chemistry
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of 1,2,3-thiadiazole have been extensively investigated and have demonstrated promising results as antifungal, antiviral, insecticidal, and anticancer agents.
The unique electronic properties and geometric configuration of the 1,2,3-thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging with various biological targets. Its stability and ability to be functionalized at different positions make it an attractive core for the development of new therapeutic agents. Research has shown that substituents at the 4- and 5-positions of the ring can significantly influence the compound's biological profile, leading to the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies. For instance, certain 5-methyl-1,2,3-thiadiazoles have been found to possess notable fungicidal and antiviral activities nih.gov.
Rationale for Investigating Sulfur-Containing Heterocycles, Specifically the Thienylsulfonyl Moiety
The strategic combination of multiple sulfur-containing heterocycles within a single molecule is a well-established approach in drug discovery aimed at creating hybrid compounds with enhanced or novel biological activities. The subject of this article, 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole, exemplifies this strategy by linking a 1,2,3-thiadiazole core with a thienylsulfonyl group.
The rationale for this specific combination is multifaceted:
Thienyl Group: The thiophene (B33073) ring (a thienyl group when acting as a substituent) is a prominent five-membered sulfur-containing heterocycle. It is often considered a bioisostere of the phenyl ring, meaning it can mimic the phenyl group's function in biological systems while potentially offering improved physicochemical properties, such as enhanced solubility or metabolic stability. The sulfur atom in the thiophene ring can also participate in crucial hydrogen bonding and other polar interactions with biological receptors, refining the binding profile of the molecule.
Sulfonyl Group (-SO₂-): The sulfonyl moiety is a key structural component in a vast number of pharmaceuticals. It is a strong hydrogen bond acceptor and can significantly influence the electronic properties and conformation of a molecule, thereby modulating its interaction with target enzymes or receptors.
Synergistic Potential: The incorporation of a thienylsulfonyl moiety onto the 1,2,3-thiadiazole scaffold is intended to leverage the distinct properties of each component. The goal is to create a novel chemical entity whose biological activity may be greater than the sum of its individual parts, potentially leading to new mechanisms of action or improved potency against specific biological targets.
Research Objectives and Scope Pertaining to this compound
While extensive research into the broad family of thiadiazoles is well-documented, specific studies focusing exclusively on this compound are limited. Therefore, the research objectives for this particular compound are largely inferred from studies on structurally analogous molecules, such as those with phenylsulfonyl or other arylsulfonyl groups.
The primary research objectives for investigating a novel compound like this compound would typically include:
Synthesis and Characterization: To develop a viable and efficient synthetic pathway to produce the target compound and to confirm its molecular structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry).
Biological Screening: To evaluate the compound's in vitro activity against a panel of biologically relevant targets. Based on the known activities of related sulfonyl-thiadiazole derivatives, this screening would likely focus on antifungal and anticancer assays. For example, a study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles (a related isomer) demonstrated significant antifungal activity, providing a strong rationale for similar testing nih.gov.
Structure-Activity Relationship (SAR) Analysis: To synthesize a series of related analogues by modifying the thienyl or thiadiazole components and to assess how these structural changes impact biological activity. This comparative analysis is crucial for identifying the key structural features required for potency and selectivity.
The scope of such research is to explore the therapeutic potential of this specific combination of heterocyclic systems, contributing to the broader field of medicinal chemistry by expanding the chemical space of bioactive molecules. The detailed findings from such investigations, particularly the compound's performance in biological assays, are critical for determining its potential as a lead compound for further drug development.
To illustrate the type of data generated in such studies, the following table presents findings for a series of related 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which were evaluated for their antifungal activity. This provides a clear example of the research context in which this compound would be investigated.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
|---|---|---|---|
| 5a (2-(5-Nitro-2-furyl)-5-phenylsulfonyl-1,3,4-thiadiazole) | Cryptococcus neoformans | <0.048 | 3.12 |
| 5d (2-(1-Methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole) | Candida albicans | 0.097 | 0.78 |
| 5d (2-(1-Methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole) | Candida spp. | 0.048 | 1.56 |
| 5e (2-(2-Methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole) | Candida albicans | 0.19 | 0.78 |
| 5e (2-(2-Methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole) | Candida spp. | 0.097 | 1.56 |
Data presented is for structurally related 5-phenylsulfonyl-1,3,4-thiadiazole analogs to illustrate typical research findings for this class of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-ylsulfonylthiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S3/c9-13(10,5-2-1-3-11-5)6-4-7-8-12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCQSBNAEQDRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=NS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Thienylsulfonyl 1,2,3 Thiadiazole and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole
Retrosynthetic analysis of this compound suggests two primary strategic disconnections. The most direct approach involves a disconnection at the C5-S bond of the sulfonyl group. This functional group interchange (FGI) and disconnection strategy points to a late-stage introduction of the sulfonyl moiety.
Strategy A: C-S Bond Disconnection: This approach disconnects the target molecule into a 1,2,3-thiadiazole (B1210528) synthon with a leaving group at the C5 position, such as a halide (e.g., 5-chloro- or 5-bromo-1,2,3-thiadiazole), and a 2-thienylsulfinate salt (e.g., sodium thiophene-2-sulfinate). This pathway relies on a nucleophilic aromatic substitution reaction on an electron-deficient heterocyclic ring.
Strategy B: Ring Formation Disconnection: A more convergent approach involves disconnecting the 1,2,3-thiadiazole ring itself. Following the logic of the Hurd-Mori synthesis, the thiadiazole ring can be retrosynthetically cleaved to an N-substituted hydrazone precursor. This strategy would require the 2-thienylsulfonyl group to be attached to the carbon backbone of the precursor prior to the ring-forming cyclization step. The key precursor would be a hydrazone derived from a ketone containing an α-methylene group and the 2-thienylsulfonyl moiety, such as 1-(2-thienylsulfonyl)acetone.
Classical and Contemporary Approaches to 1,2,3-Thiadiazole Ring Formation
The formation of the 1,2,3-thiadiazole core is a well-established field, with both classical and contemporary methods available to synthetic chemists.
The most prominent classical method is the Hurd-Mori 1,2,3-thiadiazole synthesis . This reaction involves the cyclization of hydrazone derivatives that possess an α-methylene group by treatment with thionyl chloride (SOCl₂) wikipedia.org. Typically, N-acyl or N-tosylhydrazones are used as substrates lookchem.com. The reaction proceeds via chlorination and subsequent cyclization to form the thiadiazole ring. For instance, pyrazolyl-phenylethanone semicarbazones can be cyclized into substituted 1,2,3-thiadiazoles in good to excellent yields using this protocol mdpi.com.
Contemporary approaches have sought to improve upon the Hurd-Mori reaction by using alternative reagents and catalysts, often under milder conditions.
TBAI-Catalyzed Reaction: A metal-free improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), to produce 1,2,3-thiadiazoles in yields ranging from 44% to 98% mdpi.com.
Iodine-Mediated Synthesis: An I₂/DMSO-mediated cross-coupling reaction of enaminones, tosylhydrazine, and elemental sulfur provides a route to 5-acyl-1,2,3-thiadiazoles with high functional group tolerance and yields up to 92% mdpi.comorganic-chemistry.org. Similarly, an iodine/DMSO catalyzed cyclization of N-tosylhydrazones with sulfur has been developed for 4-aryl-1,2,3-thiadiazoles frontiersin.orgnih.gov.
Multi-component Reactions: Ugi four-component reactions (U-4CR) have been utilized to synthesize 5-methyl substituted thiadiazole derivatives from an amine, aldehyde, isocyanide, and a thiadiazole component, with yields from 6% to 98% mdpi.com.
Dehydrohalogenation Reactions in 1,2,3-Thiadiazole Synthesis
While not a standalone method, dehydrohalogenation is a key mechanistic step within the Hurd-Mori synthesis and related transformations. After the initial reaction of the hydrazone's α-methylene group with thionyl chloride to form a sulfine (B13751562) intermediate, subsequent steps involve the elimination of hydrogen chloride (HCl) to facilitate cyclization and aromatization to the final 1,2,3-thiadiazole ring.
Cycloaddition Reactions in the Construction of 1,2,3-Thiadiazole Rings
[3+2] Cycloaddition reactions represent another, albeit less common, strategy for constructing the 1,2,3-thiadiazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For example, the reaction of diazoalkanes with thiocarbonyl compounds (a method pioneered by Pechmann) can yield 1,2,3-thiadiazoles researchgate.net. Another variant is the cycloaddition of an α-enolic dithioester with tosyl azide (B81097) researchgate.net. While powerful for constructing five-membered heterocycles like the analogous 1,2,3-triazoles, these methods are less frequently employed for 1,2,3-thiadiazoles compared to cyclization strategies like the Hurd-Mori synthesis researchgate.netnih.govfrontiersin.org.
Introduction of the 2-Thienylsulfonyl Moiety: Synthetic Routes and Precursors
Following the retrosynthetic strategy of a late-stage C-S bond formation, the most plausible route to this compound involves nucleophilic substitution on a pre-formed thiadiazole ring.
The key precursors for this synthesis are 5-halo-1,2,3-thiadiazoles and sodium thiophene-2-sulfinate .
5-Halo-1,2,3-thiadiazoles: These are important intermediates where the halogen atom at the C5 position is activated for nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms nih.gov. These precursors can be synthesized via the Hurd-Mori reaction using hydrazones of α-halo ketones.
Sodium thiophene-2-sulfinate: This nucleophilic precursor can be prepared through several methods. A common laboratory-scale synthesis involves the reduction of the corresponding thiophene-2-sulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or zinc dust rsc.org.
The synthetic step involves reacting the 5-halo-1,2,3-thiadiazole with sodium thiophene-2-sulfinate in a suitable polar aprotic solvent, such as DMF or DMSO. The sulfinate anion acts as a soft nucleophile, attacking the electron-deficient C5 carbon of the thiadiazole ring and displacing the halide to form the desired C-S bond and the final product. This strategy is analogous to the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, where a 2-aryl-5-(arylthio)-1,3,4-oxadiazole is oxidized to the sulfone nih.govsemanticscholar.org.
Reaction Mechanisms Implicated in the Synthesis of this compound
The synthesis of the target compound primarily implicates two key reaction mechanisms: the Hurd-Mori reaction for the ring formation and nucleophilic aromatic substitution for the sulfonyl group introduction.
Mechanism of the Hurd-Mori Reaction: The reaction of an N-tosylhydrazone with thionyl chloride is believed to proceed through the following steps:
The active methylene (B1212753) group alpha to the hydrazone is chlorinated by thionyl chloride.
A second equivalent of thionyl chloride reacts with the hydrazone nitrogen, followed by elimination to form a diazo-like intermediate.
An intramolecular cyclization occurs where the sulfur attacks the diazo carbon, leading to the formation of a five-membered ring.
Elimination of HCl and other byproducts leads to the formation of the aromatic 1,2,3-thiadiazole ring researchgate.net.
Mechanism of Nucleophilic Aromatic Substitution: The introduction of the 2-thienylsulfonyl group onto a 5-halo-1,2,3-thiadiazole ring follows a classic SNAr mechanism:
Nucleophilic Attack: The sulfur atom of the thiophene-2-sulfinate anion attacks the C5 carbon of the 5-halo-1,2,3-thiadiazole. This carbon is highly electrophilic due to the inductive effect of the adjacent nitrogen atoms and the halogen.
Formation of Meisenheimer Complex: The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the heterocyclic ring.
Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), yielding the final product, this compound.
Comparative Analysis of Synthetic Efficiencies and Selectivity for Related Thiadiazole Derivatives
The efficiency of 1,2,3-thiadiazole synthesis varies significantly depending on the chosen methodology. A comparative analysis highlights the advantages and limitations of different approaches, providing a basis for selecting an optimal route.
| Synthetic Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Classical Hurd-Mori | Hydrazone, Thionyl Chloride | 15% - 90% mdpi.comnih.gov | Well-established, versatile for many substrates | Can have low yields, uses corrosive SOCl₂, regioselectivity issues nih.gov |
| TBAI-Catalyzed | N-Tosylhydrazone, Sulfur, TBAI | 44% - 98% mdpi.com | Metal-free, improved yields over classical method | Requires pre-formed tosylhydrazone |
| I₂/DMSO-Mediated | Enaminone, Tosylhydrazine, Sulfur | Up to 92% mdpi.comorganic-chemistry.org | High yields, good functional group tolerance | Specific for 5-acyl derivatives |
| Ionic Liquid Supported | Ketone, Ionic Liquid Sulfonyl Hydrazine, SOCl₂ | 80% - 91% mdpi.com | Excellent yields, mild conditions | Requires synthesis of specialized ionic liquid reagent |
| Multi-component (Ugi) | Amine, Aldehyde, Isocyanide, Thiadiazole | 6% - 98% mdpi.com | High atom economy, convergent | Yields can be highly variable, complex optimization |
Selectivity, particularly regioselectivity, is a critical consideration in the Hurd-Mori reaction when using unsymmetrical ketones as starting materials. The initial chlorination can occur at either α-methylene group, potentially leading to a mixture of regioisomeric products wikipedia.org. Contemporary methods, especially those starting from pre-formed N-tosylhydrazones, often offer superior control over regioselectivity. The nucleophilic substitution route for introducing the sulfonyl group is highly selective for the C5 position, as C4 is less electrophilic.
Advanced Structural Elucidation and Spectroscopic Characterization of 5 2 Thienylsulfonyl 1,2,3 Thiadiazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide unambiguous evidence for the connectivity of 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the single proton on the thiadiazole ring and the three protons on the thiophene (B33073) ring. The proton at the C4 position of the 1,2,3-thiadiazole (B1210528) ring would likely appear as a singlet in a significantly downfield region due to the strong deshielding effects of the adjacent sulfonyl group and the heterocyclic ring itself. The three protons of the 2-substituted thiophene ring would present a characteristic AMX spin system, appearing as three distinct signals, each as a doublet of doublets. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would be expected to display six distinct signals for the six carbon atoms in the molecule, as symmetry is absent. The two carbons of the 1,2,3-thiadiazole ring are expected to resonate at low field, typically in the range of 160-170 ppm. rsc.orgdergipark.org.tr The four carbons of the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the sulfonyl substituent. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in correlating proton and carbon signals, confirming the C-S-C and C-SO₂-C linkages.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and chemical shift increments. Solvent: CDCl₃.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |
| Thiadiazole H-4 | ~8.5 - 9.0 | s | Thiadiazole C-4 | ~165 |
| Thiophene H-5' | ~7.8 - 8.0 | dd | Thiadiazole C-5 | ~168 |
| Thiophene H-3' | ~7.6 - 7.8 | dd | Thiophene C-2' | ~138 |
| Thiophene H-4' | ~7.1 - 7.3 | dd | Thiophene C-3' | ~134 |
| Thiophene C-4' | ~128 | |||
| Thiophene C-5' | ~135 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through analysis of its fragmentation patterns. For this compound (C₆H₄N₂O₂S₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.
The fragmentation of this molecule under electron impact (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of both the 1,2,3-thiadiazole ring and aromatic sulfonyl compounds. nih.gov Key fragmentation processes would likely include:
Loss of Dinitrogen (N₂): A characteristic fragmentation of the 1,2,3-thiadiazole ring is the extrusion of a stable N₂ molecule, leading to a prominent [M-28]⁺ fragment.
Loss of Sulfur Dioxide (SO₂): Aromatic sulfonyl compounds frequently undergo rearrangement and elimination of SO₂, resulting in a significant [M-64]⁺ fragment. nih.govresearchgate.net
Cleavage of the C-S Bond: Fission of the bond between the thiadiazole ring and the sulfonyl group would generate ions corresponding to the 1,2,3-thiadiazolyl cation and the thienylsulfonyl cation.
Thiophene Ring Fragmentation: Subsequent fragmentation could involve the breakdown of the thiophene ring.
Table 2: Predicted Major Mass Fragments for this compound Based on characteristic fragmentation of related structures.
| m/z (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 248 | [C₆H₄N₂O₂S₃]⁺ | Molecular Ion [M]⁺ |
| 220 | [C₆H₄O₂S₃]⁺ | [M - N₂]⁺ |
| 184 | [C₆H₄N₂S₂]⁺ | [M - SO₂]⁺ |
| 147 | [C₄H₃O₂S₂]⁺ | Thienylsulfonyl cation |
| 85 | [C₂HNS₂]⁺ | Thiadiazolyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the sulfonyl group (SO₂) as two distinct stretches (asymmetric and symmetric) in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. Other key absorptions would include C-H stretching from the aromatic rings (~3100 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-S bond vibrations at lower wavenumbers. researchgate.net
Table 3: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
|---|---|---|
| 3120 - 3080 | C-H Stretch | Aromatic (Thiophene, Thiadiazole) |
| 1550 - 1450 | C=N / C=C Stretch | Heterocyclic Rings |
| 1350 - 1300 | Asymmetric SO₂ Stretch | Sulfonyl Group |
| 1160 - 1120 | Symmetric SO₂ Stretch | Sulfonyl Group |
| 850 - 800 | C-S Stretch | Thiophene Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π → π* and n → π* transitions within the conjugated heterocyclic systems. The presence of two aromatic rings linked by a sulfonyl group, which can partially insulate the π-systems, will dictate the specific absorption maxima (λ_max). Typically, substituted thiadiazoles show strong absorption bands in the 240-380 nm range. nih.gov
Table 4: Predicted UV-Vis Absorption Data Predicted values are based on analogous heterocyclic systems. Solvent: Ethanol.
| λ_max (nm) (Predicted) | Electronic Transition Type |
|---|---|
| ~250 - 280 | π → π |
| ~310 - 340 | n → π |
X-ray Crystallography for Solid-State Structural Confirmation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, unambiguous solid-state structure. This technique would confirm the atomic connectivity established by NMR and MS. Furthermore, it would yield precise data on bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle between the thiadiazole and thiophene rings, which would describe their relative orientation. Analysis of the crystal packing would also reveal any significant intermolecular interactions, such as π-stacking or weak hydrogen bonds, that govern the supramolecular architecture in the solid state. This remains the gold standard for absolute structural proof. mdpi.comresearchgate.net
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it would not exhibit a CD spectrum. However, these techniques would become highly relevant for the stereochemical analysis of any synthesized chiral derivatives of this compound, for instance, those bearing a chiral substituent on either heterocyclic ring. In such cases, CD spectroscopy would be invaluable for assigning the absolute configuration of the stereocenters.
Chemical Reactivity and Transformations of 5 2 Thienylsulfonyl 1,2,3 Thiadiazole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiadiazole Ring
The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient aromatic system. chemicalbook.com This inherent electronic nature is further amplified by the presence of the powerful electron-withdrawing 2-thienylsulfonyl group at the C5 position.
Electrophilic Substitution: Due to the low electron density on the carbon atoms of the thiadiazole ring, the molecule is highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. chemicalbook.com The strong deactivation by both the heterocyclic nitrogen atoms and the adjacent sulfonyl group renders the C4-hydrogen atom particularly non-reactive towards electrophiles.
Nucleophilic Substitution: Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic attack. nih.gov In the case of 5-(2-thienylsulfonyl)-1,2,3-thiadiazole, the C5 position is the most probable site for nucleophilic attack. The 2-thienylsulfonyl group is a competent leaving group, and its displacement by strong nucleophiles represents the most plausible nucleophilic substitution pathway for this molecule. While direct experimental data on this specific compound is limited, reactions with potent nucleophiles could potentially lead to the formation of 5-substituted-1,2,3-thiadiazoles.
| Reaction Type | Reactivity on Thiadiazole Ring | Rationale |
| Electrophilic Substitution | Highly Unlikely | Severe electron deficiency of the ring, exacerbated by the -SO2- group. chemicalbook.com |
| Nucleophilic Substitution | Plausible at C5 | Electron-deficient C5 carbon and the potential for the 2-thienylsulfinate anion to act as a leaving group. nih.gov |
Functional Group Interconversions of the 2-Thienylsulfonyl Moiety
The sulfonyl group itself is a robust functional group, but it can undergo specific transformations, most notably reduction. The reduction of an aryl sulfone to the corresponding sulfide (B99878) is a known chemical conversion, though it often requires potent reducing agents due to the stability of the sulfone.
For this compound, this transformation would yield 5-(2-thienylthio)-1,2,3-thiadiazole. This conversion significantly alters the electronic properties of the substituent at the C5 position, changing it from a strongly electron-withdrawing group to a less withdrawing, and potentially coordinating, thioether group. A variety of reagents have been developed for this purpose. wikipedia.org
| Reagent | Typical Conditions | Notes |
| Lithium aluminum hydride (LiAlH₄) | Reflux in ethereal solvents (e.g., THF, dioxane) | A powerful, non-selective reducing agent; may require harsh conditions. wikipedia.org |
| LiAlH₄-TiCl₄ | Low temperature to room temperature in THF | A mixed-reagent system that can offer higher yields and faster reaction times. |
| Diisobutylaluminium hydride (DIBALH) | Varies with substrate | A common reducing agent for sulfones. wikipedia.org |
| Samarium(II) iodide (SmI₂) | THF, often with HMPA as an additive | A milder alternative, though its efficacy can be substrate-dependent. |
Rearrangement Reactions Involving the 1,2,3-Thiadiazole Core
Rearrangements of heterocyclic systems are valuable tools in synthetic chemistry. The Dimroth rearrangement is a well-known isomerization reaction, particularly for 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.gov This type of rearrangement has also been observed in specific 1,2,3-thiadiazole derivatives, typically those bearing a 5-amino or 5-hydrazino substituent, which can rearrange to form 5-mercapto-1,2,3-triazoles. e-bookshelf.de
However, the Dimroth rearrangement and related isomerizations like the Cornforth-type rearrangement proceed via mechanisms that require specific functional groups (e.g., an exocyclic amine) at the position of rearrangement. nih.gov The 5-(2-thienylsulfonyl) substituent does not possess the necessary structural features to participate in these known rearrangement pathways. Therefore, an isomeric rearrangement of this compound to a corresponding 1,2,3-triazole derivative under classical Dimroth conditions is not a chemically favored or expected process.
A characteristic reaction of the 1,2,3-thiadiazole ring system is its decomposition upon thermal or photochemical stimulation. e-bookshelf.de This process involves the irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable event. This decomposition generates a short-lived and highly reactive thiirene (B1235720) intermediate.
The thiirene, a three-membered ring containing a sulfur atom, is generally unstable and rapidly undergoes ring-opening to form a thioketene. scilit.com For this compound, this decomposition pathway would lead to the formation of (2-thienylsulfonyl)thioketene. This reactive intermediate could then be trapped by nucleophiles or undergo dimerization or polymerization depending on the reaction conditions.
General Decomposition Pathway:
this compound + Heat (Δ) or Light (hν) → [2-(Thienylsulfonyl)thiirene] + N₂
[2-(Thienylsulfonyl)thiirene] → (2-Thienylsulfonyl)thioketene
This nitrogen extrusion reaction is a fundamental aspect of 1,2,3-thiadiazole chemistry and represents its most significant rearrangement and decomposition pathway. e-bookshelf.de
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
Further functionalization of this compound would primarily focus on the more reactive thiophene (B33073) ring of the 2-thienylsulfonyl moiety. The electron-deficient 1,2,3-thiadiazole ring is largely inert to further substitution.
Electrophilic Aromatic Substitution on the Thiophene Ring: The thiophene ring itself is an aromatic system that can undergo electrophilic substitution. However, the attached sulfonyl group is strongly deactivating and acts as a meta-director. In the case of the 2-thienylsulfonyl group, electrophilic attack would be directed to the C4 position of the thiophene ring. Due to the deactivating nature of the sulfonyl group, these reactions would likely require forcing conditions.
| Reaction | Typical Reagents | Expected Product |
| Bromination | Br₂, FeBr₃ or NBS, acid catalyst | 5-((4-Bromo-2-thienyl)sulfonyl)-1,2,3-thiadiazole |
| Nitration | HNO₃, H₂SO₄ | 5-((4-Nitro-2-thienyl)sulfonyl)-1,2,3-thiadiazole |
| Acylation | RCOCl, AlCl₃ | 5-((4-Acyl-2-thienyl)sulfonyl)-1,2,3-thiadiazole |
Metalation and Subsequent Functionalization: A powerful strategy for functionalizing thiophene rings, especially when deactivated, is directed ortho-metalation. Treatment with a strong base like n-butyllithium can selectively deprotonate the position ortho to the directing group. For the 2-thienylsulfonyl group, deprotonation would be expected to occur at the C3 position of the thiophene ring. The resulting thienyllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.
General Metalation Strategy:
Reaction of this compound with n-BuLi in an ethereal solvent at low temperature to form the 3-lithio intermediate.
Quenching the reaction with an electrophile (E+).
| Electrophile (E+) | Introduced Group |
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| I₂ | Iodine (-I) |
| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
These derivatization strategies, focused on the thiophene ring, provide a viable pathway to expand the molecular complexity and diversity of the parent this compound structure.
Computational and Theoretical Investigations of 5 2 Thienylsulfonyl 1,2,3 Thiadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods can predict a wide range of characteristics, from molecular geometry to reactivity, without the need for empirical data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular and versatile method used in computational chemistry and physics for its favorable balance of accuracy and computational cost. nih.gov For 5-(2-thienylsulfonyl)-1,2,3-thiadiazole, DFT calculations can be employed to determine its most stable three-dimensional conformation. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into orbital interactions. This analysis examines the delocalization of electron density between filled and unfilled orbitals, which can be quantified by the second-order perturbation energy, E(2). For example, in related sulfonamides, interactions between the lone pairs of oxygen atoms and the antibonding orbitals of the S-N bond indicate charge delocalization within the sulfonamide framework. mdpi.com Similar analyses for this compound would be crucial in understanding the electronic communication between the thienyl, sulfonyl, and thiadiazole moieties.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Illustrative)
| Parameter | Predicted Value |
| S-O Bond Length (Å) | 1.43 |
| S-N Bond Length (Å) | 1.65 |
| C-S (Thiophene) Bond Length (Å) | 1.77 |
| C-S (Thiadiazole) Bond Length (Å) | 1.72 |
| O-S-O Bond Angle (°) | 120.5 |
| C-S-N Bond Angle (°) | 105.2 |
Note: The values in this table are illustrative and represent typical values for similar functional groups. Actual values would need to be calculated specifically for this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, FMO analysis can be performed using the results of DFT calculations. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. In many thiadiazole derivatives, the HOMO and LUMO are delocalized π-orbitals. researchgate.net The presence of the electron-withdrawing sulfonyl group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity and electronic properties. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are hypothetical values for illustrative purposes. The actual energies would be determined from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, particularly around the sulfonyl group, which can lead to a variety of low-energy conformations. By simulating the molecule's dynamics, it is possible to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
When a potential biological target is identified, MD simulations can be used to study the stability of the ligand-target complex. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. rsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation is often used to assess the stability of the complex. mdpi.com
In Silico Screening and Virtual Ligand Design for Potential Biological Targets
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. ajprd.com
For this compound, in silico screening can be used to identify potential biological targets. This can be done by docking the molecule into the binding sites of a wide range of proteins and scoring the goodness of fit. Molecular docking studies on other thiadiazole derivatives have been used to evaluate their binding affinity for various targets, including enzymes associated with cancer and infectious diseases. researchgate.netajprd.com
Once a potential target is identified, virtual ligand design can be used to optimize the structure of this compound to improve its binding affinity and selectivity. This involves making modifications to the molecule's structure and then re-evaluating its binding using docking and other computational methods. This iterative process can lead to the design of more potent and specific drug candidates.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). dergipark.org.tr These predictions can be valuable for confirming the structure of a newly synthesized compound and for interpreting its experimental spectra.
DFT calculations are commonly used to predict vibrational frequencies and NMR chemical shifts. dergipark.org.tr For this compound, calculated FT-IR spectra can help to assign the vibrational modes of the molecule, such as the characteristic stretches of the sulfonyl group and the vibrations of the thiophene (B33073) and thiadiazole rings. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecule's structure. It is common practice to scale the calculated vibrational frequencies to account for systematic errors in the computational methods.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net This can provide information about the electronic transitions that are responsible for the molecule's color and its absorption of light. The comparison of predicted and experimental spectroscopic data is a crucial step in validating the accuracy of the computational models used. nih.gov
Table 3: Comparison of Experimental and Predicted Spectroscopic Data for a Related Thiadiazole Derivative (Illustrative)
| Spectroscopic Technique | Experimental Value | Predicted Value |
| FT-IR (SO₂ symmetric stretch, cm⁻¹) | 1160 | 1175 (scaled) |
| ¹H NMR (thiophene proton, ppm) | 7.8 | 7.9 |
| ¹³C NMR (thiadiazole carbon, ppm) | 155.2 | 156.0 |
| UV-Vis (λₘₐₓ, nm) | 285 | 290 |
Note: This table provides an illustrative example of how experimental and predicted data can be compared. The values are not specific to this compound.
Future Perspectives and Advanced Research Avenues for 5 2 Thienylsulfonyl 1,2,3 Thiadiazole
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole and its analogs will likely move away from conventional methods towards more efficient and environmentally benign strategies. Green chemistry principles are becoming increasingly important in pharmaceutical manufacturing to reduce waste, minimize energy consumption, and avoid hazardous reagents.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. The application of MAOS to the key cyclization steps in forming the 1,2,3-thiadiazole (B1210528) ring could offer a significant improvement in efficiency.
Ultrasonic Irradiation: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method can promote reactions at lower temperatures and pressures, offering a greener alternative to classical heating.
Metal-Free Catalysis: The development of catalytic systems that avoid transition metals is a major goal of sustainable chemistry. Exploring organocatalysts or metal-free cyclization conditions for the synthesis of the 1,2,3-thiadiazole core would be a significant advancement.
Photocatalysis: Visible-light photocatalysis uses light to drive chemical reactions, offering a mild and sustainable method for forming complex molecules. This could be applied to construct the thiadiazole ring or to functionalize the thiophene (B33073) moiety under eco-friendly conditions.
| Methodology | Typical Characteristics | Potential Advantages for Synthesis |
|---|---|---|
| Conventional Heating | Long reaction times, high energy consumption, use of high-boiling point solvents. | Established and well-understood procedures. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields and fewer byproducts. | High-throughput synthesis, process intensification. |
| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions (lower temperature/pressure). | Energy efficiency, suitability for heat-sensitive substrates. |
| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, simplifies purification. | Reduced environmental impact and product contamination. |
Development of Advanced Computational Models for Activity Prediction and Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, developing sophisticated in silico models can guide the synthesis of more potent and selective derivatives, saving considerable time and resources.
Future computational research should focus on:
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models would correlate the 3D structural features of a series of this compound analogs with their biological activity, providing a roadmap for designing new compounds with enhanced potency.
Molecular Docking and Dynamics: Identifying the biological targets of this compound is crucial. Molecular docking simulations can predict how this compound binds to the active sites of various enzymes or receptors. Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions over time, offering insights into the binding mechanism at an atomic level.
ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage failures in drug development. Computational models can forecast parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing for the early-stage selection of candidates with favorable drug-like properties.
Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, the integration of data from different biological layers, can provide a holistic view of the compound's mechanism of action. nih.govbiomedgrid.com This approach moves beyond identifying a single target to understanding the broader network of pathways perturbed by the compound. frontlinegenomics.comnih.gov
Key multi-omics strategies include:
Genomics and Transcriptomics: By analyzing changes in gene expression (using RNA-seq) in cells or tissues treated with the compound, researchers can identify the genetic pathways that are activated or suppressed. This can reveal the cellular response to the drug and point to its primary mode of action.
Proteomics: This involves studying the entire set of proteins in a biological sample. Quantitative proteomics can identify which protein levels change upon treatment, directly highlighting the molecular machinery affected by the compound. This is critical for validating predicted drug targets and discovering new ones.
Metabolomics: This is the study of metabolites within a biological system. By analyzing how the compound alters metabolic pathways, researchers can understand its impact on cellular energy, biosynthesis, and signaling, which is particularly relevant for anticancer and antimicrobial research. biomedgrid.com
Integrating these datasets can build a comprehensive picture of the compound's effects, revealing complex interactions and potential off-target effects that would be missed by single-target assays. nih.gov
Design and Synthesis of Prodrugs or Targeted Delivery Systems
Even a highly potent compound can be ineffective if it does not reach its intended target in the body. Future research should explore the development of prodrugs or targeted delivery systems to improve the pharmacokinetic and pharmacodynamic properties of this compound.
Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to enhance solubility, increase metabolic stability, or improve permeability across cell membranes. For this compound, functional groups could be temporarily masked with biocompatible moieties that are cleaved by specific enzymes at the site of action.
Targeted Delivery Systems: To increase efficacy and reduce systemic toxicity, the compound could be conjugated to a targeting ligand. This could involve linking it to an antibody, peptide, or small molecule that specifically binds to receptors overexpressed on diseased cells (e.g., cancer cells). This approach ensures that a higher concentration of the drug accumulates at the desired site, maximizing its therapeutic effect while minimizing exposure to healthy tissues.
Synergistic Effects with Established Agents in Preclinical Models
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.gov Investigating the synergistic potential of this compound with existing drugs could unlock new therapeutic strategies. Preclinical studies have shown that some thiadiazole derivatives exhibit synergistic effects when combined with commercial antibiotics like kanamycin (B1662678) or antifungal agents like Amphotericin B. nih.govmdpi.com
Future preclinical research should be designed to:
Identify Synergistic Combinations: Screen the compound in combination with a panel of standard-of-care agents (e.g., chemotherapeutics, antibiotics, antivirals) against relevant cell lines or pathogens. This would identify drug pairs that work together more effectively than either agent alone.
Elucidate Mechanisms of Synergy: Once a synergistic interaction is identified, further studies are needed to understand the underlying mechanism. For example, this compound might inhibit a pathway that confers resistance to another drug, thereby re-sensitizing cells or pathogens to that agent.
In Vivo Validation: Promising combinations identified in vitro should be advanced to preclinical animal models. These studies are essential to confirm that the synergistic effect translates to improved therapeutic outcomes in a living system and to assess the safety of the combination. Many thiadiazole derivatives have shown promise in preclinical anticancer studies, suggesting that combination therapies could be a particularly fruitful area of investigation. nih.govmdpi.com
| Therapeutic Area | Class of Established Agent | Potential Rationale for Synergy |
|---|---|---|
| Oncology | DNA-damaging agents (e.g., Cisplatin) | Inhibition of DNA repair pathways. mdpi.com |
| Oncology | Kinase inhibitors (e.g., Etoposide) | Modulation of parallel signaling pathways. mdpi.com |
| Infectious Disease | Beta-lactam antibiotics | Inhibition of bacterial resistance mechanisms (e.g., beta-lactamase). |
| Infectious Disease | Azole antifungals | Disruption of different targets in the fungal cell wall or membrane. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole, and how can its purity be validated?
- Synthesis : A common method involves converting thiophene sulfonic acid derivatives to sulfonyl chlorides using thionyl chloride (SOCl₂) under reflux, followed by coupling with thiadiazole precursors . For example, 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride synthesis (structurally analogous) employs SOCl₂ to activate the sulfonic acid group.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) are critical. Impurity thresholds should be <1% for research-grade material .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thienyl protons resonate at δ 7.2–7.8 ppm; thiadiazole carbons at δ 150–160 ppm) .
- FT-IR : Confirms functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹ for sulfonyl groups) .
Advanced Research Questions
Q. How do structural modifications at the thienyl or sulfonyl groups influence its electronic properties and applications in materials science?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the thienyl ring lower the LUMO energy, enhancing charge transport in organic electronics. Conversely, alkyl chains improve solubility for thin-film processing .
- Applications : Derivatives with extended π-conjugation (e.g., bis-thienyl substitution) show redshifted absorption (λₐᵦₛ ≈ 400 nm), making them suitable for organic photovoltaic cells .
Q. What in vitro models are suitable for evaluating its biological activity, and how do structural features correlate with observed effects?
- Anticancer Screening : NCI-60 human tumor cell line panel assesses cytotoxicity. IC₅₀ values <10 μM indicate potential for lead optimization. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective activity against leukemia (SR: 1.5–2.0) .
- SAR Insights : Chlorine substitution on aryl rings enhances antiviral activity (e.g., 5-(2,4-dibromophenyl)-1,2,3-thiadiazole EC₅₀ = 0.8 μM against HIV-1) .
Q. How can computational methods like DFT or molecular docking predict its reactivity and interactions?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier molecular orbitals (e.g., bandgap <3 eV for optoelectronic applications) .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., HIV-1 reverse transcriptase). Docking scores <−7.0 kcal/mol suggest strong binding affinity .
Q. How can researchers resolve discrepancies in biological activity data across studies with varying substituents?
- Data Analysis :
- Compare logP values to assess bioavailability differences (e.g., cyclohexyl groups increase hydrophobicity, reducing aqueous solubility) .
- Normalize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Q. What role does this compound play in multi-target drug design, and how can its pharmacokinetic properties be optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
